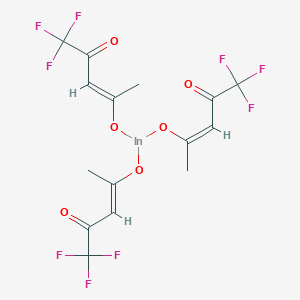

Indium trifluoroacetylacetonate

Description

Significance of Indium-Based Precursors in Chemical Synthesis

Indium-based precursors are fundamental in the fabrication of a wide array of functional materials, particularly in the electronics and optics industries. americanelements.com The utility of these precursors stems from the desirable properties of indium-containing materials, such as indium oxide (In₂O₃) and indium tin oxide (ITO), which are known for their transparency and electrical conductivity. americanelements.comontosight.ai For instance, Indium(III) acetylacetonate (B107027) is a precursor used in the synthesis of In₂O₃ and ITO nanocrystals. sigmaaldrich.com

The choice of precursor is critical as it influences the properties of the final material. Indium compounds are used as catalysts in organic synthesis and as precursors for depositing indium oxide films, which are essential components in flat-panel displays and solar cells. ontosight.ai The development of new indium precursors, such as indium(II) chloride, has shown increased reactivity compared to traditionally used precursors like InCl₃, leading to the synthesis of highly luminescent semiconductor nanocrystals. acs.orgnih.gov The design of these precursors is a key area of research, aiming to achieve better control over the deposition process and the final material's characteristics. jhu.edursc.org The synthesis of indium nanoparticles for applications like CO₂ electroreduction also relies on the careful selection of indium precursors. nih.gov

Overview of Beta-Diketonate Ligands in Organometallic Chemistry

Beta-diketones are a crucial class of organic compounds in coordination chemistry, widely used as ligands due to their ability to form stable complexes with a vast number of metal ions. researchgate.net These ligands are bidentate, meaning they bind to the central metal atom through two donor atoms, in this case, both oxygen atoms, forming a stable six-membered chelate ring. researchgate.net The versatility of beta-diketonate ligands arises from the ease with which their chemical structure can be modified. By changing the substituents on the beta-dicarbonyl framework, it is possible to fine-tune the electronic, spectroscopic, and physical properties of the resulting metal complexes. rsc.org

These ligands and their metal complexes have found applications in diverse fields, including catalysis, materials science for chemical vapor deposition (CVD), and as luminescent materials. researchgate.net Their ability to form volatile metal complexes makes them excellent precursors for CVD techniques. researchgate.net The stability and reactivity of the metal-ligand bond can be tailored by introducing different functional groups to the ligand structure, which in turn affects the properties of the materials synthesized from these precursors. researchgate.net

Rationale for Trifluoroacetylacetonate Ligand Utilization in Precursor Design

The use of the trifluoroacetylacetonate (tfac) ligand in precursor design is motivated by the specific advantages conferred by the trifluoromethyl (-CF₃) groups. nih.gov The strong electron-withdrawing nature of the -CF₃ groups significantly influences the properties of the resulting metal complex, such as Indium trifluoroacetylacetonate. cymitquimica.com

One of the primary benefits is the enhanced volatility of the metal precursor. cymitquimica.com This is a critical property for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, as the precursor needs to be easily transported in the gas phase to the substrate surface. The fluorine atoms increase the vapor pressure of the complex, allowing for deposition at lower temperatures.

Furthermore, the trifluoromethyl groups enhance the solubility of the precursor in organic solvents, which is advantageous for solution-based synthesis methods. cymitquimica.com The presence of these fluorinated groups can also impact the thermal stability of the precursor and the decomposition pathway during the deposition process, ultimately affecting the purity and properties of the resulting thin film. cymitquimica.com The trifluoroacetylacetonate ligand is part of a broader class of fluorinated β-diketones that are instrumental in creating a wide variety of heterometallic complexes with unique physicochemical properties. nih.gov

Properties

Molecular Formula |

C15H12F9InO6 |

|---|---|

Molecular Weight |

574.05 g/mol |

IUPAC Name |

(Z)-4-bis[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |

InChI |

InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b2*3-2+;3-2-; |

InChI Key |

JSFSIUKMFCYGBL-HVIQJXIVSA-K |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/O[In](O/C(=C\C(=O)C(F)(F)F)/C)O/C(=C/C(=O)C(F)(F)F)/C |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

The synthesis of high-purity indium trifluoroacetylacetonate is critical for its successful application as a precursor. Both conventional and novel synthetic routes are employed to produce this compound, with a continuous drive towards optimizing purity and yield.

Conventional Synthetic Routes and Optimization

Conventional methods for synthesizing this compound, In(tfa)3, typically involve the reaction of an indium salt with trifluoroacetylacetone (Htfa) in a suitable solvent. A common approach utilizes indium(III) chloride (InCl3) or indium(III) nitrate (B79036) as the indium source. The reaction is often carried out in an aqueous or alcoholic solution, with a base such as ammonia (B1221849) or sodium hydroxide (B78521) added to facilitate the deprotonation of the β-diketone and the subsequent formation of the indium complex.

One established method involves reacting an aqueous solution of indium nitrate with an excess of acetylacetone (B45752) and gradually adding ammonia. This process relies on the in-situ formation of indium hydroxide, which then immediately reacts with the acetylacetone. strem.com A similar principle can be applied to the synthesis of In(tfa)3, where trifluoroacetylacetone is used in place of acetylacetone.

Optimization of these conventional routes often focuses on controlling the pH of the reaction mixture to maximize the yield and purity of the final product. For instance, a patented method for preparing indium acetylacetonate (B107027) from indium trichloride (B1173362) involves the use of a hydroxypolycarboxylic acid, such as tartaric or citric acid, to form a stable complex with the indium ion in an alkaline solution before the addition of the acetylacetone. strem.com This approach prevents the premature precipitation of indium hydroxide and leads to higher yields.

Another synthetic strategy involves the electrochemical dissolution of indium metal in the presence of acetylacetone in an organic solvent like acetonitrile (B52724). This method offers a direct route to the indium complex and can produce high-purity crystals.

Novel Synthetic Approaches for Enhanced Precursor Purity and Yield

Research into novel synthetic approaches for this compound is driven by the need for precursors with extremely high purity for demanding applications in the electronics industry. These methods often focus on minimizing impurities, such as water and byproducts, which can negatively impact thin film quality.

One innovative approach is the use of non-aqueous solvent systems to prevent the incorporation of water into the final product. The reaction of anhydrous indium chloride with trifluoroacetylacetone in a dry organic solvent, in the presence of a non-aqueous base, can yield a product with higher purity.

Furthermore, purification techniques such as sublimation are crucial for obtaining electronic-grade In(tfa)3. The inherent volatility of In(tfa)3 allows for its purification by heating the crude product under vacuum, causing it to sublime and then re-deposit as a purified crystalline solid, leaving non-volatile impurities behind.

Comparative Analysis of Indium Beta-Diketonate Precursors

The choice of precursor is a critical factor in determining the properties of the deposited thin films. A comparative analysis of indium acetylacetonate (In(acac)3) and this compound (In(tfa)3) highlights the significant impact of ligand design on precursor performance.

Indium Acetylacetonate (In(acac)3) vs. This compound (In(tfa)3) Precursor Chemistry

Indium(III) acetylacetonate is a widely used precursor for the synthesis of materials like indium oxide (In2O3) and indium tin oxide (ITO). scispace.com It is a colorless solid that adopts an octahedral structure. strem.com The chemistry of In(acac)3 in deposition processes involves its thermal decomposition to yield indium-containing species that subsequently form the desired thin film.

This compound is a coordination compound where the indium atom is bonded to three trifluoroacetylacetonate ligands. cymitquimica.com The presence of the trifluoromethyl (-CF3) groups in the ligands significantly alters the chemical and physical properties of the molecule compared to its non-fluorinated counterpart, In(acac)3. These fluorine atoms enhance the compound's solubility in organic solvents and, most importantly, its volatility. cymitquimica.com

| Property | Indium Acetylacetonate (In(acac)3) | This compound (In(tfa)3) |

| Molecular Formula | C15H21InO6 | C15H12F9InO6 |

| Molecular Weight | 412.14 g/mol strem.com | 574.06 g/mol strem.com |

| Appearance | White solid strem.com | White powder cymitquimica.comereztech.com |

Influence of Ligand Fluorination on Precursor Volatility and Thermal Stability

The introduction of fluorine atoms into the β-diketonate ligand has a profound effect on the volatility and thermal stability of the resulting metal complex. This is a key consideration for its use in CVD and ALD, where the precursor must be transported in the vapor phase to the substrate surface.

The replacement of the methyl groups in the acetylacetonate ligand with trifluoromethyl groups in the trifluoroacetylacetonate ligand leads to a significant increase in the volatility of the indium complex. This is because the bulky and electron-withdrawing -CF3 groups reduce the intermolecular forces between the precursor molecules in the solid state, making it easier for them to transition into the gas phase.

Thermogravimetric analysis (TGA) can be used to determine the sublimation enthalpy, which is a quantitative measure of a solid's volatility. A lower sublimation enthalpy indicates higher volatility. For example, a study on aluminum β-diketonates showed a clear trend of increasing volatility with increasing fluorination.

| Compound | Sublimation Enthalpy (ΔHsub) (kJ/mol) | Vapor Pressure at 150°C (Torr) |

| Al(acac)3 | 93 | 3.261 |

| Al(tfac)3 | 74 | 9.715 |

| Al(hfac)3 | 52 | 29.120 |

Data adapted from Fahlman and Barron, Adv. Mater. Optics Electron., 2000, 10, 223. scielo.br

This trend is expected to be similar for the corresponding indium complexes, with In(tfa)3 being significantly more volatile than In(acac)3. This enhanced volatility allows for lower deposition temperatures, which is often desirable to prevent damage to thermally sensitive substrates.

Thermal Behavior and Decomposition Pathways of this compound Precursors

Understanding the thermal decomposition behavior of this compound is essential for controlling the deposition of high-quality thin films. The decomposition pathway determines the chemical species that arrive at the substrate surface and ultimately influences the composition and properties of the resulting material.

Thermogravimetric analysis of indium acetylacetonate shows that its decomposition in a static air environment occurs in a major step within the temperature range of 150-250°C, leading to the formation of indium oxide (In2O3) as the solid residue. scielo.br The primary gaseous product below 300°C is the acetylacetonate ligand itself. At temperatures exceeding 400°C, the ligand further breaks down into carbon monoxide, carbon dioxide, and water. scielo.br

For this compound, the decomposition process is expected to be more complex due to the presence of fluorine. The thermal decomposition of metal trifluoroacetates, a related class of compounds, proceeds via decarboxylation and the release of a trifluoromethyl anion (CF3-). This anion can then dissociate into difluorocarbene (CF2) and a fluoride (B91410) ion (F-), which can then react with the metal center. cymitquimica.com

The decomposition of the trifluoroacetylacetonate ligand likely follows a similar initial step of ligand loss, followed by the fragmentation of the ligand in the gas phase. The presence of fluorine will lead to the formation of various fluorinated hydrocarbon species as byproducts. Mass spectrometry studies of the thermal decomposition of metal acetylacetonates (B15086760) have been used to identify the gaseous products and elucidate the decomposition mechanisms. researchgate.net Similar studies on In(tfa)3 would be invaluable in understanding its fragmentation pattern and optimizing deposition processes to minimize the incorporation of fluorine and carbon impurities into the final film.

The thermal decomposition of trifluoroacetic acid, a potential breakdown product of the ligand, has been shown to produce fluoroform (CHF3), trifluoroacetyl fluoride (CF3COF), and carbon dioxide as principal products. nih.gov The specific decomposition products of the entire In(tfa)3 complex will depend on the reaction conditions, including temperature, pressure, and the presence of reactive gases.

Thermogravimetric Analysis of Decomposition Kinetics

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition kinetics of precursors like this compound, which are often used in chemical vapor deposition (CVD) and atomic layer deposition (ALD). mdpi.com While detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature, significant insights can be drawn from the analysis of its close analogue, indium(III) acetylacetonate (In(acac)₃).

Kinetic studies on the non-isothermal decomposition of In(acac)₃ in a static air environment reveal that the primary decomposition occurs in a major step within the temperature range of 150-250 °C. scielo.brscielo.br The final solid residue from this process is indium(III) oxide (In₂O₃). scielo.brscielo.br The kinetics of this solid-state reaction can be analyzed using iso-conversional methods, which determine the activation energy (Eₐ) as a function of the conversion fraction (α).

For unirradiated In(acac)₃, the activation energy shows a dependency on the extent of conversion. scielo.br Analysis using methods such as the Flynn-Wall-Ozawa (FWO) and Vyazovkin (VYZ) models indicates that the activation energy is approximately 140 kJ/mol at the beginning of the decomposition process. scielo.br As the reaction proceeds, the activation energy decreases, reaching a minimum of about 80 kJ/mol towards the end of the decomposition. scielo.br This variation suggests a complex, multi-step decomposition mechanism, even though it appears as a single event on the TGA curve. scielo.br The presence of water vapor has also been shown to affect the decomposition, with increasing water vapor partial pressure shifting the reaction to lower temperatures. rigaku.com

The introduction of trifluoromethyl (CF₃) groups in this compound in place of the methyl (CH₃) groups in In(acac)₃ is expected to influence its volatility and decomposition kinetics. The strong electron-withdrawing nature of the CF₃ groups generally increases the volatility of the complex, a desirable property for CVD/ALD precursors. mdpi.com However, it can also alter the bond strengths within the ligand and the metal-ligand bond, which would, in turn, affect the activation energy and decomposition pathway. Further specific studies are required to quantify these effects for this compound.

| Decomposition Stage | Approximate Activation Energy (Eₐ) |

|---|---|

| Start of Decomposition (Low α) | ~140 kJ/mol |

| End of Decomposition (High α) | ~80 kJ/mol |

Investigation of Gaseous Decomposition Products

The identification of gaseous byproducts formed during the thermal decomposition of this compound is essential for understanding the reaction mechanism and controlling film purity in deposition processes. Mass spectrometry coupled with thermogravimetry (TG-MS) is a powerful tool for this purpose.

Studies on the decomposition of the related compound, indium(III) acetylacetonate (In(acac)₃), provide valuable information on the likely gaseous products. scielo.brscielo.br During the thermal decomposition of In(acac)₃, the primary gaseous product detected at temperatures below 300 °C is the intact acetylacetonate ligand. scielo.br At temperatures exceeding 400 °C, the ligand itself decomposes further into smaller, more stable molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). scielo.br

For this compound, the decomposition pathway is expected to be more complex due to the presence of fluorine. The pyrolysis of other metal acetylacetonates, such as cerium(III) acetylacetonate, has been shown to evolve acetone. researchgate.net Studies on the decomposition of fluorinated organic compounds, like perfluorocarboxylic acids, reveal the formation of various fluorinated species. nih.govresearchgate.net For instance, the pyrolysis of trifluoroacetic acid can produce CO, CO₂, carbonyl fluoride (CF₂O), and the difluorocarbene radical (CF₂). researchgate.net

Based on these related systems, the thermal decomposition of this compound would likely release the trifluoroacetylacetonate ligand at lower temperatures. At higher temperatures, this ligand would fragment to produce a mixture of gaseous products. These are anticipated to include carbon oxides (CO, CO₂) and various fluorinated hydrocarbons and carbonyls. The exact composition and distribution of these gaseous products would depend on the specific decomposition conditions, such as temperature, pressure, and atmosphere (inert, oxidative, or reductive). rsc.org

Coordination Chemistry and Molecular Structure

Ligand Coordination Modes and Geometry of Indium Trifluoroacetylacetonate

For tris-chelate complexes with unsymmetrical ligands like tfac⁻, two possible geometric isomers can exist:

Facial (fac): The three equivalent atoms (e.g., the three carbonyl oxygens) from the three ligands are positioned on one face of the octahedron.

Meridional (mer): The three equivalent atoms from the ligands are arranged in a plane that bisects the octahedron.

The preparation and separation of fac and mer isomers have been demonstrated for analogous complexes such as tris(1,1,1-trifluoro-2,4-pentanedionato)cobalt(III), suggesting that similar isomerism is expected for the indium complex. researchgate.net

While a definitive single-crystal X-ray diffraction study for this compound is not widely available in the cited literature, the structural parameters can be inferred from related compounds. Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. carleton.edufzu.czcreative-biostructure.com For the non-fluorinated analogue, indium(III) acetylacetonate (B107027) (In(acac)₃), the structure has been confirmed as octahedral. nist.gov In a study of tris(trifluoroacetylacetonato)-manganese(III), a distorted octahedral geometry was observed, which is common for such complexes. nih.gov It is therefore highly probable that In(tfac)₃ also adopts a distorted octahedral geometry.

Spectroscopic Investigations of Coordination Environments

Spectroscopic methods are essential for elucidating the coordination environment of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy The diamagnetic nature of the In(III) ion (a d¹⁰ configuration) allows for the acquisition of well-resolved NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl (–CH₃) and methine (–CH–) protons of the ligand backbone. The chemical shifts of these protons are sensitive to the coordination environment and can provide evidence for the formation of the complex.

¹⁹F NMR: As a monoisotopic spin ½ nucleus with 100% natural abundance, ¹⁹F is highly sensitive in NMR experiments. wikipedia.org The ¹⁹F NMR spectrum of In(tfac)₃ would exhibit a signal corresponding to the trifluoromethyl (–CF₃) group. The chemical shift provides direct evidence of the electronic environment of the fluorine atoms within the complex and is typically observed in a range from -50 to -70 ppm for CF₃ groups relative to a CFCl₃ standard. wikipedia.orgslideshare.net

Interactive Table 1: Typical NMR Spectroscopic Data for Metal Trifluoroacetylacetonate Complexes

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Methine (CH) | 5.5 - 6.5 | Shift can vary based on metal and solvent. |

| ¹H | Methyl (CH₃) | 2.0 - 2.5 | Generally appears as a sharp singlet. |

| ¹⁹F | Trifluoromethyl (CF₃) | -70 to -78 | Highly sensitive to the electronic environment. Referenced against CFCl₃. |

Infrared (IR) Spectroscopy Vibrational spectroscopy probes the bonding within the complex. The coordination of the tfac⁻ ligand to the indium center results in characteristic shifts in the vibrational frequencies compared to the free ligand. Detailed vibrational assignments for metal acetylacetonates (B15086760) are often supported by theoretical calculations. oatext.comnih.gov

Key vibrational modes include:

C=O and C=C Stretching: In the free ligand, these bands are distinct. Upon chelation, the π-electron density is delocalized across the O=C–C–C=O framework. This results in strong, coupled vibrations typically observed in the 1500–1650 cm⁻¹ region.

In-O Stretching: The vibrations corresponding to the indium-oxygen bonds are found in the lower frequency region of the spectrum (typically below 500 cm⁻¹) and are direct indicators of the metal-ligand bond strength.

Interactive Table 2: Characteristic IR Vibrational Frequencies for Metal Acetylacetonate Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Analogue | Reference |

| ν(C=O) + ν(C=C) | 1579 | Fe(AA)₃ | researchgate.net |

| ν(C=O) + ν(C=C) | 1515 - 1530 | In(acac)₃ | researchgate.net |

| Asymmetric ν(C–CH₃) | 910 - 940 | Metal(acac) Complexes | researchgate.net |

| ν(In-O) | 455 | In(acac)₃ | researchgate.net |

(Note: ν represents stretching vibration. AA = acetylacetonate)

Theoretical and Computational Studies of this compound Molecular Structure

Density Functional Theory (DFT) has become a powerful tool for predicting and understanding the properties of metal complexes. rsc.orgyoutube.com DFT calculations allow for the optimization of molecular geometry, simulation of vibrational spectra, and analysis of electronic structure. youtube.comyoutube.comimperial.ac.uk

For metal-acetylacetonate complexes, DFT studies have successfully predicted geometric parameters (bond lengths and angles) and vibrational frequencies that are in excellent agreement with experimental data from X-ray diffraction and IR/Raman spectroscopy. nih.govnih.gov Computational studies on fluorinated analogues, such as a monohydrated cluster of 2-(2-fluoro-phenyl)-ethylamine, have shown how DFT can match calculated harmonic vibrational frequencies to experimental Raman spectra, confirming the three-dimensional structure and noncovalent interactions. nih.gov

For this compound, DFT calculations would be expected to:

Determine the relative stabilities of the fac and mer isomers.

Provide optimized bond lengths (e.g., In-O, C-O, C-C, C-F) and bond angles (e.g., O-In-O).

Calculate the vibrational frequencies and intensities, aiding in the definitive assignment of experimental IR and Raman spectra.

Map the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand its reactivity and electronic properties. Studies on related manganese acetylacetonates have used DFT to gain detailed insights into the electronic structure from X-ray absorption spectra. nih.gov

Metal-Organic Polyhedra Architectures Involving Indium Complexes

Metal-Organic Polyhedra (MOPs) and their extended analogues, Metal-Organic Frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org Indium-based MOFs have garnered significant attention due to the unique properties of the In(III) ion, which can form strong coordination bonds and lead to stable and structurally diverse frameworks. rsc.orgresearchgate.net

The construction of In-MOFs typically involves the use of indium salts (like In(NO₃)₃) and multitopic organic linkers, most commonly carboxylates. rsc.org These linkers bridge multiple indium centers to build up the porous, three-dimensional structure.

While this compound is a stable, discrete molecular complex, its direct use as a primary node or linker in MOP construction is not widely documented in the reviewed literature. Instead, metal acetylacetonate complexes are sometimes employed as precursors in the synthesis of MOFs or other nanomaterials. For example, Indium acetylacetonate can be a precursor for the synthesis of indium oxide (In₂O₃) nanoparticles through thermal decomposition. researchgate.net This indicates its utility as a source of indium for materials synthesis rather than as a direct structural component of a MOP. The primary building blocks for indium-based MOPs and MOFs remain indium ions coordinated with specifically designed multitopic ligands.

Thin Film Deposition Via Vapor Phase Techniques

Chemical Vapor Deposition (CVD) Applications

Indium trifluoroacetylacetonate is a versatile precursor in CVD for creating a range of indium-containing thin films. Its chemical properties allow for controlled deposition under various CVD conditions, including atmospheric pressure plasma-enhanced techniques.

Atmospheric Pressure Plasma-Enhanced CVD (APPECVD) for Indium-Containing Films

Atmospheric Pressure Plasma-Enhanced Chemical Vapor Deposition (APPECVD) is an emerging, cost-effective, and versatile technique for depositing thin films without the need for vacuum conditions. nih.gov This method utilizes atmospheric pressure plasma to lower the activation energy required for precursor decomposition, enabling deposition on various substrate types and geometries. nih.gov While specific studies focusing solely on this compound in APPECVD are not prevalent in the provided results, the general principles of APPECVD suggest its potential applicability. The process involves introducing volatile precursors into a plasma discharge, where they are vaporized and react with energetic species. nih.gov This method has been successfully used for various oxide films, including indium-doped tin oxide (ITO), demonstrating its capability for depositing complex metal oxides. osti.gov

Deposition of Indium Tin Oxide (ITO) Thin Films

Indium Tin Oxide (ITO) thin films are highly valued for their unique combination of electrical conductivity and optical transparency. manchester.ac.ukmdpi.com this compound can be used as the indium source in conjunction with a suitable tin precursor, such as tin(II) acetylacetonate (B107027), in atmospheric pressure CVD processes to produce these films. wikipedia.org This method allows for the creation of polycrystalline ITO films with thicknesses around 200-260 nanometers. wikipedia.orgscispace.com The resulting films exhibit high transparency (over 90%) in the visible light spectrum. scispace.com

Alternative CVD approaches, such as aerosol-assisted CVD (AACVD), have also been employed to deposit ITO films, offering the advantage of using less volatile and less expensive precursors. manchester.ac.uk By adjusting deposition parameters like temperature, the optoelectronic properties of the ITO films can be optimized. For instance, an optimal deposition temperature of 450 °C in an AACVD process has been shown to yield films with a low resistivity of 8.7 × 10−4 Ω cm and high optical transmission of approximately 80%. manchester.ac.uk

| Deposition Method | Indium Precursor | Tin Precursor | Deposition Temperature (°C) | Film Thickness (nm) | Resistivity (Ω·cm) | Transparency (%) |

| APCVD | Indium acetylacetonate | Tin(II) acetylacetonate | 300 | ~260 | 6.93×10¹³ | >90% (450–700 nm) |

| AACVD | Indium chloride (InCl3) | Not specified | 450 | Not specified | 8.7 × 10⁻⁴ | ~80% |

Exploration of this compound as a Precursor for Other Metal Oxides

The utility of this compound extends beyond indium oxide and ITO. It has been investigated as a precursor in the synthesis of other metal oxide thin films. For instance, it can be used in the production of indium oxysulfide (In₂(O,S)₃) thin films through plasma-enhanced chemical vapor deposition. researchgate.net In this process, the indium precursor reacts with oxygen plasma to form indium oxysulfide, with byproducts such as carbon dioxide. researchgate.net The composition and, consequently, the bandgap of these films can be tuned by adjusting the oxygen plasma dosage. researchgate.net This demonstrates the versatility of this compound in creating complex, multi-component oxide and oxysulfide materials with tailored properties for applications in optoelectronics. researchgate.net

Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition (ALD) is a thin film deposition technique that offers precise, layer-by-layer growth control at the atomic scale. This compound has been explored as a precursor in both thermal and plasma-enhanced ALD processes for depositing high-quality indium oxide films.

Thermal Atomic Layer Deposition of Indium Oxide (In₂O₃) Thin Films

Thermal ALD of indium oxide (In₂O₃) has been investigated using various indium precursors, though with mixed results for acetylacetonate-based compounds. Early attempts to use indium(III) acetylacetonate (In(acac)₃) and indium(III) hexafluoroacetylacetonate (In(hfac)₃) with ozone (O₃) as the co-reactant at temperatures between 150-300 °C showed initial deposition on an Al₂O₃ surface but failed to sustain growth on the subsequent In₂O₃ layer. northwestern.edu This suggests low reactivity of these β-diketonate precursors on the In₂O₃ surface even with a strong oxidant like ozone. northwestern.edu

However, other research has reported successful deposition of In₂O₃ films using In(acac)₃ with either water (H₂O) or O₃ as the oxygen source. researchgate.net These studies identified ALD temperature windows of 165–200 °C for the In(acac)₃/H₂O process and 165–225 °C for the In(acac)₃/O₃ process, where the growth rates were relatively stable. researchgate.net The growth per cycle (GPC) was on the order of 20 pm/cycle with H₂O and 12 pm/cycle with O₃. researchgate.net Despite the successful growth, these processes yielded films with relatively high resistivity. researchgate.net

For comparison, other indium precursors have demonstrated more efficient thermal ALD processes. For example, the combination of trimethylindium (B1585567) (TMIn) and O₃ provides a nearly constant GPC of 0.46 Å/cycle within a deposition temperature range of 100-200 °C, resulting in dense and pure In₂O₃ films. anl.govresearchgate.net

| Indium Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Resulting Film Properties |

| In(acac)₃ | H₂O | 165–200 | ~0.20 | High resistivity |

| In(acac)₃ | O₃ | 165–225 | ~0.12 | High resistivity |

| Trimethylindium (TMIn) | O₃ | 100–200 | 0.46 | Dense, pure, low resistivity |

| Cyclopentadienyl (B1206354) indium (InCp) | O₃ | 200–450 | 1.3-2.0 | Nanocrystalline, transparent, conducting |

Plasma-Enhanced Atomic Layer Deposition (PEALD) for Enhanced Film Growth

Plasma-Enhanced Atomic Layer Deposition (PEALD) offers an alternative to thermal ALD by using plasma to provide more reactive species, which can lead to enhanced film growth and improved film properties, often at lower temperatures. The use of an oxygen (O₂) plasma as the co-reactant significantly enhances the reactivity, allowing for the growth of high-quality indium oxide (In₂O₃) films. b-tu.denih.gov

PEALD processes using precursors like trimethylindium (TMIn) with an O₂ plasma have demonstrated a higher growth per cycle (GPC) of approximately 0.56 Å/cycle at low temperatures (100-150 °C) compared to thermal ALD methods. b-tu.de This enhanced GPC is attributed to the high-energy ions in the O₂ plasma increasing the chemical reactivity of the film surface. b-tu.de The resulting films are of high quality with low carbon content. b-tu.de

Similarly, PEALD has been successfully employed to create tin-doped indium oxide (ITO) films by alternating between the deposition of In₂O₃ and tin oxide (SnO₂). rsc.org For instance, using cyclopentadienyl indium (InCp) and tetrakis(dimethylamido)tin with an O₂ plasma, researchers have produced single-crystalline-like ITO films. rsc.org By controlling the cycle ratio of SnO₂ to In₂O₃, the film's properties can be finely tuned, achieving low resistivity (2.9 × 10⁻⁴ Ω cm) and high mobility (52 cm²/V·s). rsc.org

Another study utilized TMIn and tetrakis(dimethylamino)tin (B92812) (TDMASn) with O₂ plasma to fabricate ITO semiconductor nano-films, finding a shared deposition window of 150-200 °C. nih.gov This process allowed for the creation of high-performance thin-film transistors. nih.gov The introduction of dopants like tin, titanium, and molybdenum into indium oxide films via a PEALD supercycling process has also been shown to be an effective way to control the films' composition and properties. researchgate.net

| Precursors | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Type | Key Findings |

| Trimethylindium (TMIn) | O₂ plasma | 100–150 | ~0.56 | In₂O₃ | Higher GPC than thermal ALD, high-quality films. b-tu.de |

| Cyclopentadienyl indium (InCp), Tetrakis(dimethylamido)tin | O₂ plasma | Not specified | Not specified | ITO | Single-crystalline-like structure, low resistivity, high mobility. rsc.org |

| Trimethylindium (TMIn), Tetrakis(dimethylamino)tin (TDMASn) | O₂ plasma | 150–200 | Not specified | ITO | High-performance thin-film transistors. nih.gov |

| Trimethylindium (TMIn) with Sn, Ti, or Mo dopants | O₂ plasma | Not specified | ~1.26 (for In₂O₃) | Doped In₂O₃ | Effective control of film composition and properties. researchgate.net |

Deposition of Indium Sulfide (B99878) (In₂S₃) Thin Films

Research on the use of this compound specifically for the deposition of indium sulfide (In₂S₃) thin films via vapor phase techniques is not extensively documented in the reviewed literature. While various methods like spray pyrolysis and chemical vapor deposition have been employed for In₂S₃ film synthesis, they have predominantly utilized other indium precursors such as indium chloride or indium nitrate (B79036) researchgate.netdtic.milepa.gov.

For instance, In₂S₃ thin films have been successfully prepared by chemical spray pyrolysis from aqueous solutions containing indium (III) chloride and thiourea (B124793) researchgate.net. Similarly, the chemical bath deposition technique has been used with indium nitrate as the indium source to produce β-In₂S₃ thin films epa.gov. The primary focus in these studies has been on optimizing parameters like the sulfur-to-indium ratio and the deposition temperature to achieve desired film properties researchgate.net.

Although direct evidence for the use of this compound is scarce, its β-diketonate ligand structure suggests potential applicability in vapor deposition processes for sulfides, analogous to other metal β-diketonate precursors. However, without specific experimental data, its effectiveness and the resulting film characteristics remain speculative.

Fabrication of Indium Oxysulfide (In₂(S,O)₃) Thin Films via ALD

The fabrication of indium oxysulfide (In₂(S,O)₃) thin films using atomic layer deposition (ALD) has been successfully demonstrated, although not with this compound as the direct precursor in the available literature. A closely related compound, indium acetylacetonate (In(acac)₃), has been used in conjunction with hydrogen sulfide (H₂S) and an oxygen plasma source to deposit In₂(S,O)₃ films nih.gov.

In these processes, the incorporation of oxygen is a critical step that significantly influences the material's properties. It was found that using water (H₂O) as the oxygen source was ineffective for depositing In₂(S,O)₃, suggesting that the exchange reaction is thermodynamically unfavorable nih.gov. The use of a more reactive oxygen plasma was essential to facilitate the formation of the oxysulfide films nih.gov. This indicates that for a precursor like this compound, a highly reactive oxygen co-reactant would likely be necessary for the successful ALD of In₂(S,O)₃. The fluorinated nature of the trifluoroacetylacetonate ligand might also influence the surface reactions and the incorporation of oxygen and sulfur.

The study using In(acac)₃ highlighted that plasma-enhanced ALD (PEALD) is a key technique for developing fast thin-film deposition processes at lower temperatures nih.gov. This approach could be transferable to processes involving this compound.

Synthesis of Ternary and Quaternary Indium-Based Chalcogenide Films

This compound has been utilized as a precursor in the synthesis of ternary indium-based films, specifically Indium Tin Oxide (ITO). In one study, ITO films were deposited using atmospheric-pressure plasma-enhanced chemical vapor deposition (APPD) with this compound and tin trifluoroacetylacetonate as the metal-organic precursors researchgate.net.

A significant finding from this research was the high carbon content in the as-deposited films. Post-deposition annealing in oxygen at 400°C did not reduce the carbon concentration, although a decrease in fluorine content was observed, and the films began to crystallize researchgate.net. This suggests that the trifluoroacetylacetonate ligand can contribute to significant impurity incorporation, which can be a challenge for achieving high-purity films.

While the synthesis of quaternary indium-based chalcogenide films using this compound is not specifically detailed in the provided search results, the general field of ternary and quaternary metal chalcogenide nanocrystals is an active area of research for applications in thin-film solar cells and optoelectronics espublisher.com. The development of suitable precursors is a key aspect of advancing this field. The use of this compound for more complex chalcogenides would require careful selection of co-reactants and optimization of deposition parameters to control stoichiometry and minimize impurities.

Mechanistic Studies of Film Growth Processes

Understanding the fundamental mechanisms of film growth is crucial for controlling the properties of the deposited materials. This includes investigating reaction kinetics, self-limiting behaviors, and the influence of various process parameters.

Investigations of Growth Kinetics and Self-Limiting Reactions in ALD

While specific studies on the growth kinetics and self-limiting reactions of this compound in ALD are not available in the provided literature, research on analogous indium precursors provides valuable insights. For ALD processes to be effective, the precursor and co-reactant pulses must exhibit self-limiting surface reactions, leading to a constant growth per cycle (GPC) within a specific temperature window.

Studies on other indium precursors, such as trimethylindium (TMIn) and various indium-guanidinate complexes, have demonstrated the establishment of ALD windows with self-limiting growth plasma-ald.comrsc.org. For instance, the ALD of In₂O₃ using a homoleptic indium triazenide precursor and water showed a self-limiting growth regime between approximately 270 and 385 °C, with a GPC of about 1.0 Å researchgate.net. In contrast, the use of indium (III) acetylacetonate (In(acac)₃) with water or ozone resulted in lower growth rates of around 20 pm/cycle and 12 pm/cycle, respectively researchgate.net.

The kinetics of the surface reactions are highly dependent on the precursor's molecular structure and the reactivity of the co-reactant. For a β-diketonate precursor like this compound, the stability of the ligand and the byproducts of the surface reactions would play a critical role in defining the ALD window and the growth rate. The fluorination of the ligand could potentially alter the reaction pathways compared to non-fluorinated analogues like In(acac)₃.

Analysis of Surface Exchange Reactions and Diffusion Phenomena in Multicomponent Deposition

In the deposition of multicomponent films, such as ternary and quaternary chalcogenides, surface exchange reactions and diffusion can significantly impact the film's composition and homogeneity. For example, during the ALD of zinc indium sulfide (ZIS), substitution mechanisms between diethylzinc (B1219324) (DEZ) and a pre-deposited In₂S₃ layer have been observed nih.gov.

While direct analysis of surface exchange reactions involving this compound is not found in the search results, the deposition of ITO from this compound and a tin precursor inherently involves the co-deposition and potential interaction of different metal species on the substrate surface researchgate.net. The high carbon and fluorine content in the resulting films suggests that ligand-related surface chemistry is a dominant factor researchgate.net. Understanding and controlling these surface reactions are essential for achieving the desired stoichiometry and minimizing impurities in multicomponent films. The diffusion of species within the film, both during deposition and during any post-deposition annealing, will also be influenced by the initial film composition and microstructure, which are in turn affected by the precursor chemistry.

Influence of Process Parameters on Film Growth Rate and Characteristics

The growth rate and characteristics of thin films are strongly influenced by various process parameters, including substrate temperature, precursor and co-reactant pulse times, and plasma power in plasma-enhanced processes.

For ALD processes, the substrate temperature is a critical parameter that defines the ALD window. Below this window, condensation of the precursor can occur, while above it, thermal decomposition of the precursor can lead to uncontrolled growth. Studies on various indium precursors have shown that the ALD window can vary significantly. For example, the ALD of In₂O₃ using an indium triazenide precursor has a window between ~270 and 385 °C researchgate.net, whereas for In(acac)₃ with ozone, it is between 165 and 225 °C researchgate.net.

The growth rate is also affected by these parameters. For instance, in the ALD of In₂O₃ using triethyl indium, the growth per cycle increased from 0.009 nm/cycle to 0.088 nm/cycle as the growth temperature was raised from 115 °C to 250 °C nih.gov.

For films deposited using this compound via APPD, a deposition temperature of 300°C was used to achieve highly transparent films researchgate.net. Post-deposition annealing was also a crucial step that influenced the film's crystallinity and fluorine content researchgate.net. The electrical properties of the films, such as resistivity, are also highly dependent on the deposition and post-processing conditions.

Table of Deposition Parameters and Film Properties for Indium-Based Films

| Precursor | Deposition Method | Co-reactant(s) | Substrate Temperature (°C) | Growth per Cycle (GPC) | Resulting Film | Key Findings/Characteristics | Reference |

| This compound | APPD | Tin trifluoroacetylacetonate, Plasma | 300 | Not Applicable | Indium Tin Oxide (ITO) | High carbon content, decreased fluorine after annealing. | researchgate.net |

| Indium acetylacetonate (In(acac)₃) | ALD | H₂S, O₂ plasma | Not Specified | Not Specified | Indium Oxysulfide (In₂(S,O)₃) | H₂O ineffective as oxygen source; plasma enhancement is crucial. | nih.gov |

| Indium (III) chloride | Spray Pyrolysis | Thiourea | 250 | Not Applicable | Indium Sulfide (In₂S₃) | Polycrystalline films with preferential orientation. | researchgate.net |

| Triethyl Indium (Et₃In) | ALD | Ozone | 115 - 250 | 0.009 - 0.088 nm/cycle | Indium Oxide (In₂O₃) | Growth rate strongly dependent on temperature. | nih.gov |

| Indium (III) triazenide | ALD | Water | 270 - 385 | ~1.0 Å/cycle | Indium Oxide (In₂O₃) | Self-limiting growth in a defined temperature window. | researchgate.net |

Nanomaterial Synthesis and Advanced Morphologies

Synthesis of Indium Oxide Nanocrystals and Nanoparticles from Indium Precursors

The development of indium oxide (In₂O₃) nanomaterials is a significant area of research, driven by their applications in electronics and optoelectronics. Organometallic precursors, such as indium trifluoroacetylacetonate and its close analog, indium acetylacetonate (B107027), are frequently employed to produce these materials with high purity and desired morphologies. sigmaaldrich.com

Solvothermal and hydrothermal synthesis are powerful methods for producing crystalline nanoparticles from chemical precursors in a sealed, heated vessel. These techniques allow for precise control over the size, shape, and crystal structure of the resulting nanomaterials by varying parameters such as temperature, pressure, solvent, and precursor concentration.

In a nonaqueous solvothermal process, indium(III) acetylacetonate can be reacted with acetonitrile (B52724) at a moderate temperature of 100°C to produce crystalline In₂O₃ nanoparticles. acs.org This method yields spherical nanoparticles with a narrow size distribution in the range of 3–6 nm. acs.org The acetylacetonate ligand itself provides the oxygen required for the formation of the metal oxide. acs.org

Hydrothermal synthesis, which uses water as the solvent, has been effectively used to create indium tin oxide (ITO) nanoparticles from stable indium tin acetylacetone (B45752) complexes. iaea.orgresearchgate.netosti.gov This approach, followed by post-annealing, helps to reduce particle agglomeration and decrease the final nanoparticle size. iaea.orgresearchgate.netosti.gov By modifying the solvent from water to isopropanol (B130326) in a solvothermal process, researchers have been able to synthesize one-dimensional conductive chains of ITO nanoparticles, demonstrating the high degree of morphological control achievable with these methods. epa.gov The use of an acetylacetone-based precursor was noted to decrease the resulting nanoparticle size. iaea.orgosti.gov

| Synthesis Method | Precursor | Solvent | Resulting Nanomaterial | Morphology/Size |

| Solvothermal | Indium(III) acetylacetonate | Acetonitrile | In₂O₃ Nanoparticles | Spherical, 3-6 nm acs.org |

| Hydrothermal | Indium tin acetylacetone complex | Water | Indium Tin Oxide (ITO) Nanoparticles | Reduced agglomeration and size iaea.orgresearchgate.net |

| Solvothermal | Indium tin acetylacetone complex | Isopropanol | Indium Tin Oxide (ITO) Nanoparticles | One-dimensional chains epa.gov |

| Hydrothermal | Indium nitrate (B79036) | 1,4-butanediol | In(OH)₃ Nanocubes | Cubic, ~70 nm length researchgate.net |

Green synthesis represents an eco-friendly and cost-effective approach to nanoparticle production, utilizing natural resources like plant extracts or microorganisms as reducing and capping agents. frontiersin.orgrsc.org This methodology avoids the use of hazardous chemicals, aligning with the principles of green chemistry. rsc.orgresearchgate.net

The juice extract of the Toddy Palm (Borassus flabellifer) has been successfully used as a biomediating agent for the synthesis of indium oxide nanoparticles from indium acetylacetonate. researchgate.netingentaconnect.com This plant-mediated synthesis is noted to be rapid and less expensive, making it suitable for large-scale production. researchgate.netingentaconnect.com Similarly, natural gums, such as Katira gum, have been employed in a biogenic method with Indium(III) acetylacetonate to produce In₂O₃ nanoparticles with varied morphologies. researchgate.net These green routes demonstrate the potential for producing valuable nanomaterials through sustainable and environmentally benign processes. frontiersin.orgmdpi.com

| Green Method | Precursor | Biogenic Agent | Resulting Nanoparticle | Key Finding |

| Biomediated Synthesis | Indium Acetylacetonate | Borassus flabellifer (Toddy Palm) juice | Indium Oxide (In₂O₃) | Rapid, inexpensive, and scalable method. researchgate.netingentaconnect.com |

| Biogenic Synthesis | Indium(III) Acetylacetonate | Katira gum (Astragalus gummifer) | Indium Oxide (In₂O₃) | Formation of different In₂O₃ morphologies. researchgate.net |

| Gum-mediated Synthesis | Indium(III) Acetylacetonate | Acacia and Neem gums | Indium Oxide (In₂O₃) | Produces yellowish nanoparticles of 25-50 nm. researchgate.net |

The exposure of precursor materials to gamma (γ) radiation is an innovative technique to influence the formation and final properties of nanoparticles. Research has shown that irradiating an indium acetylacetonate precursor prior to thermal decomposition has a significant impact on the morphology of the resulting indium oxide nanoparticles. scielo.brresearchgate.netscielo.br

In one study, the calcination of un-irradiated indium acetylacetonate at 600°C produced spherical and merged In₂O₃ nanoparticles with a porous structure. scielo.brresearchgate.netscielo.br In contrast, when the indium acetylacetonate precursor was first irradiated with a 10² kGy dose of γ-rays, the subsequent thermal decomposition resulted in irregular, porous architectures composed of pure In₂O₃ nanoparticles. scielo.brresearchgate.netscielo.br

The effect of γ-irradiation is further enhanced by the presence of a surfactant. When the irradiated precursor was thermally decomposed in the presence of sodium dodecyl sulphate (SDS), the result was nanocrystalline cubic In₂O₃ with an average particle diameter in the very small range of 1-3 nm. scielo.brresearchgate.netscielo.br This demonstrates that the combination of γ-irradiation and surfactants offers a powerful tool for tuning the size and structure of In₂O₃ nanoparticles. scielo.brresearchgate.net

| Precursor Condition | Surfactant | Resulting Morphology | Average Particle Size |

| Un-irradiated Indium Acetylacetonate | None | Spherical, merged, porous structure scielo.brresearchgate.net | Not specified |

| γ-irradiated Indium Acetylacetonate | None | Irregular, porous architectures scielo.brresearchgate.net | Not specified |

| γ-irradiated Indium Acetylacetonate | Sodium Dodecyl Sulphate (SDS) | Nanocrystalline cubic, porous structure scielo.brscielo.br | 1-3 nm scielo.brscielo.br |

Quantum Dot and Nanocrystal Synthesis Utilizing Indium Precursors

Quantum dots (QDs) are semiconductor nanocrystals so small that their electronic and optical properties are governed by quantum mechanical effects. youtube.com Indium-based quantum dots, such as indium phosphide (B1233454) (InP) and copper indium sulfide (B99878) (CIS), are gaining prominence as less toxic alternatives to cadmium-based materials for applications in displays and bio-imaging. youtube.comyoutube.comnih.gov this compound is a precursor of interest for developing such optoelectronic devices. cymitquimica.com

The synthesis of these quantum dots often involves a "hot-injection" method, where organometallic precursors are rapidly injected into a hot, coordinating solvent to induce nucleation and growth of the nanocrystals. youtube.com For InP quantum dots, maintaining a rigorously air- and water-free environment is critical, as the material is highly sensitive to oxidation. youtube.com

Interestingly, the presence of fluorine can play a direct role in enhancing the performance of indium-based quantum dots. The treatment of InP and indium arsenide (InAs) quantum dots with hydrofluoric acid has been shown to improve their photoluminescence quantum yield (PLQY). nih.gov At low exposures, fluoride (B91410) ions directly passivate indium dangling bonds on the quantum dot surface, which can increase the exciton (B1674681) delocalization and improve optical properties. nih.gov This finding suggests that a precursor like this compound, which contains both indium and fluorine, could be uniquely advantageous for synthesizing surface-passivated quantum dots in a more direct manner.

Characterization of Derived Materials and Methodologies

Structural Characterization Techniques

Structural characterization provides fundamental information about the crystallinity, phase, morphology, and microstructure of the synthesized materials.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary technique used to determine the crystalline nature and identify the crystallographic phases of materials derived from indium trifluoroacetylacetonate. When thin films or nanoparticles are synthesized, for instance through thermal decomposition or chemical vapor deposition of the precursor, the resulting material, often indium oxide, is analyzed to confirm its crystal structure.

Research Findings: Materials like indium oxide (In₂O₃) typically crystallize into a cubic bixbyite structure. scirp.orgresearchgate.netresearchgate.net XRD analysis of such materials reveals a series of diffraction peaks corresponding to specific crystallographic planes. The position and intensity of these peaks serve as a unique fingerprint for the material's phase. For thin films, XRD can also determine the preferred orientation or texture of the crystal growth. For example, In₂O₃ films often exhibit a preferential orientation along the (222) plane. researchgate.net The sharpness of the diffraction peaks provides an indication of the degree of crystallinity and the size of the crystallites, which can be estimated using the Scherrer equation. scirp.org

| Diffraction Peak (2θ) | Corresponding Crystallographic Plane (hkl) | Information Gained |

|---|---|---|

| ~30.6° | (222) | Identification of the cubic bixbyite phase; often the preferred orientation. |

| ~35.5° | (400) | Confirmation of the cubic structure. |

| ~51.0° | (440) | Further confirmation of the phase identity. |

| ~60.7° | (622) | Confirmation of polycrystalline nature. |

Electron Microscopy (SEM, TEM, HR-TEM) for Morphology and Microstructure Analysis

Electron microscopy techniques are indispensable for visualizing the surface morphology, particle size, shape, and internal microstructure of materials at high resolution.

Research Findings:

Scanning Electron Microscopy (SEM): SEM is used to examine the surface topography of thin films and the morphology of nanoparticles. For thin films deposited from precursors like this compound, SEM images can reveal details about grain size, film continuity, density, and the presence of any surface defects like cracks or pores. mdpi.comscirp.orgresearchgate.net The morphology can range from dense and uniform to porous and granular, depending on the deposition conditions. scirp.org

Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging than SEM and is used to observe the internal structure of materials. For nanoparticles synthesized from the indium precursor, TEM can determine their size distribution, shape, and degree of agglomeration. For thin films, cross-sectional TEM analysis can measure film thickness and reveal the structure of different layers and interfaces. mdpi.com

High-Resolution Transmission Electron Microscopy (HR-TEM): HR-TEM allows for the direct visualization of the atomic lattice of crystalline materials. This powerful technique can identify crystal defects, grain boundaries, and the atomic structure of interfaces. For materials like In₂O₃ nanoparticles, HR-TEM can confirm their single-crystalline nature by showing well-defined lattice fringes. mdpi.comrsc.org

| Technique | Primary Information Obtained | Typical Application for Derived Materials |

|---|---|---|

| SEM | Surface morphology, grain size, film continuity, topography | Analyzing the surface of In₂O₃ thin films. |

| TEM | Particle size and shape, internal structure, film thickness | Characterizing In₂O₃ nanoparticles; cross-sectional analysis of films. |

| HR-TEM | Atomic lattice imaging, crystal defects, interface structure | Confirming crystallinity of nanoparticles; studying grain boundaries. |

Spectroscopic Characterization Methods

Spectroscopic methods are employed to probe the chemical bonding, optical properties, elemental composition, and oxidation states within the synthesized materials.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the chemical bonds present in a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of those bonds.

Research Findings: In the context of materials derived from this compound, FTIR is particularly useful for confirming the formation of the desired inorganic material (e.g., indium oxide) and ensuring the complete removal of the organic trifluoroacetylacetonate ligands from the precursor during synthesis. The FTIR spectrum of the final material would be expected to show characteristic absorption bands corresponding to metal-oxygen (In-O) stretching vibrations, typically found in the lower wavenumber region (below 900 cm⁻¹). researchgate.net Conversely, the absence of strong peaks associated with C=O, C=C, and C-F bonds from the ligand would indicate successful decomposition of the precursor and the purity of the final material. iiste.orguu.nl

UV-Visible Spectroscopy and Spectroscopic Ellipsometry for Optical Property Assessment

These techniques are vital for evaluating the optical properties of the derived materials, particularly for applications in transparent electronics and optoelectronic devices.

Research Findings:

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption and transmittance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For a semiconductor material like In₂O₃, UV-Vis spectroscopy is used to determine its optical band gap, a critical parameter for electronic applications. scirp.org The high transparency of In₂O₃ films in the visible region is a key property that can be quantified using this method. scirp.org

Spectroscopic Ellipsometry (SE): SE is a highly sensitive, non-destructive optical technique that measures the change in polarization of light upon reflection from a sample's surface. It is used to determine the optical constants (refractive index n and extinction coefficient k) and the thickness of thin films with high precision. b-tu.de By fitting the experimental data to an optical model, detailed information about the film's properties, such as thickness, roughness, and optical band gap, can be extracted.

| Technique | Key Parameters Measured | Relevance to Indium Oxide Films |

|---|---|---|

| UV-Vis Spectroscopy | Transmittance, Absorbance, Optical Band Gap (Eg) | Confirms transparency in the visible range and determines a key electronic property. |

| Spectroscopic Ellipsometry | Refractive Index (n), Extinction Coefficient (k), Film Thickness, Surface Roughness | Provides a comprehensive optical characterization essential for designing optical coatings and devices. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Research Findings: For materials synthesized from this compound, XPS is used to verify the elemental composition and confirm the oxidation state of indium. The analysis would be expected to show peaks corresponding to indium (In), oxygen (O), and potentially adventitious carbon from the environment. The high-resolution XPS spectrum of the In 3d region typically shows two sharp peaks (In 3d₅/₂ and In 3d₃/₂) which are characteristic of the In³⁺ oxidation state found in In₂O₃. imp.kiev.uaresearchgate.netelsevierpure.com Analysis of the O 1s peak can provide information about the lattice oxygen (In-O bonds) and may also reveal the presence of oxygen vacancies or surface hydroxyl groups. researchgate.net The absence of a fluorine (F 1s) signal would further confirm the complete removal of the trifluoroacetylacetonate ligand.

| Core Level | Typical Binding Energy (eV) | Information Deduced |

|---|---|---|

| In 3d₅/₂ | ~444.5 eV | Confirms the presence of indium and its In³⁺ oxidation state. researchgate.net |

| In 3d₃/₂ | ~452.0 eV | Spin-orbit splitting component of the In 3d orbital. researchgate.net |

| O 1s | ~529.7 eV | Corresponds to lattice oxygen in the In₂O₃ structure. researchgate.net |

| O 1s (shoulder) | ~531.0 eV | Often attributed to oxygen vacancies or surface hydroxyl (OH) groups. researchgate.net |

Photoluminescence (PL) Spectroscopy for Electronic Structure and Defect Analysis

Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive technique used to investigate the electronic structure and defects of materials derived from indium precursors. This method involves exciting a material with photons, causing it to absorb energy and enter an excited electronic state. The subsequent radiative recombination of electrons and holes results in the emission of light, or photoluminescence. The properties of this emitted light, such as its intensity and wavelength, provide critical information about a material's electronic properties, including band gaps and the presence of defect states. scielo.br

In materials such as indium oxide (In₂O₃) nanoparticles, which can be synthesized from indium acetylacetonate (B107027) precursors, PL emissions are often linked to defects like oxygen vacancies. scielo.br These vacancies create new energy levels within the band gap, facilitating electronic transitions that would not occur in a perfect crystal lattice. scielo.br While bulk In₂O₃ typically does not emit light at room temperature, nanocrystalline forms can exhibit significant PL emissions due to these defect states. scielo.br

The analysis of PL spectra can reveal the influence of various synthesis parameters on the material's quality. For instance, in perovskite solar cells incorporating materials doped with acetylacetonate compounds, steady-state PL measurements show an enhancement in PL intensity, which indicates a reduction in non-radiative recombination losses and passivation of defects. aip.org Time-resolved photoluminescence (TRPL) is also employed to measure the charge carrier lifetime, providing further insight into the effectiveness of defect passivation. An increased carrier lifetime in doped films compared to undoped ones suggests fewer trap states, which is beneficial for device performance. aip.org The sensitization process in lanthanide trifluoroacetylacetonates is also studied using PL, demonstrating the role of ligand-metal charge transfer (LMCT) states in the energy transfer to the metal ion. researchgate.net

Electrical Characterization Techniques

Hall Effect Measurements for Carrier Concentration and Mobility Evaluation

Hall effect measurements are a fundamental technique for determining the key electrical transport properties of semiconductor materials, including those derived from indium precursors. This method provides quantitative data on carrier concentration, mobility, and the type of charge carriers (n-type or p-type). The measurement involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage, known as the Hall voltage.

For thin films like indium oxide (InOₓ) and indium oxysulfide, Hall measurements are crucial for evaluating their potential in electronic and optoelectronic devices. aip.orgosti.gov The carrier concentration, which is the number of free charge carriers per unit volume, and Hall mobility, which describes how quickly carriers move through the material under an electric field, are directly influenced by the material's composition, crystal structure, and defect density. aip.org

Research on InOₓ thin films deposited via plasma-enhanced atomic layer deposition (PEALD) shows a clear relationship between deposition temperature and electrical properties. As the deposition temperature increases, both carrier concentration and Hall mobility tend to increase. aip.org This is often attributed to an increase in the number of oxygen vacancies, which act as electron donors in InOₓ. aip.org Similarly, for indium oxysulfide films, the electrical properties can be tuned by adjusting the composition. Pure indium sulfide (B99878) films tend to be less conductive, with lower free electron concentrations, compared to indium oxide films where oxygen vacancies act as shallow donors. osti.gov

The table below presents Hall effect measurement data for indium oxysulfide thin films of varying compositions, demonstrating the tunability of their electrical properties.

Table 1: Electrical Properties of Indium Oxysulfide Films

| Dose Ratio (In + H₂O : In + H₂S) | XPS O:S Ratio | Hall Electron Concentration (cm⁻³) | Hall Mobility (cm²/V·s) |

|---|---|---|---|

| Pure In₂O₃ (1:0) | - | 3 x 10¹⁹ | 48 |

| 4:1 | 4.3 | 2 x 10²⁰ | 27 |

| 1:1 | 0.9 | 2 x 10¹⁹ | 26 |

| 1:4 | 0.2 | 8 x 10¹⁸ | 18 |

Data sourced from J. Vac. Sci. Technol. A 40, 053401 (2022). osti.gov

Four-Point Probe Resistivity Measurements

The four-point probe method is a standard and widely used technique for measuring the sheet resistance and resistivity of thin films, including those synthesized from indium-based precursors. tue.nlicm.edu.pl This method is preferred over the simpler two-point probe technique because it effectively eliminates the influence of contact resistance, leading to more accurate measurements. tue.nl

The setup consists of four equally spaced, co-linear probes that are brought into contact with the material's surface. suragus.comfour-point-probes.com A constant current is passed through the two outer probes, while the voltage is measured between the two inner probes. four-point-probes.com By knowing the current (I), the measured voltage (V), and the geometry of the probes, the sheet resistance (Rₛ) can be calculated. For thin films where the thickness (t) is much smaller than the probe spacing, the sheet resistance is given by Rₛ = (π/ln2) * (V/I), which simplifies to approximately 4.532 * (V/I). utdallas.edu The bulk resistivity (ρ) of the film is then determined by multiplying the sheet resistance by the film thickness (ρ = Rₛ * t). utdallas.edu

This technique has been extensively used to characterize the electrical properties of transparent conducting oxides like indium tin oxide (ITO) and indium oxysulfide. osti.govicm.edu.pl The resistivity of these films is a critical parameter for their application in devices such as displays and solar cells. The measurements reveal how resistivity is affected by factors like film thickness and composition. osti.govicm.edu.pl For example, studies on indium oxysulfide films show that their resistivity can be tuned over several orders of magnitude by varying the oxygen-to-sulfur ratio, as confirmed by four-point probe measurements. osti.gov

Table 2: Resistivity of Indium Oxysulfide Films Measured by Four-Point Probe

| Dose Ratio (In + H₂O : In + H₂S) | XPS O:S Ratio | Resistivity (Ω·cm) |

|---|---|---|

| Pure In₂O₃ (1:0) | - | 4.0 x 10⁻⁴ |

| 4:1 | 4.3 | 1.1 x 10⁻³ |

| 1:1 | 0.9 | 1.2 x 10⁻³ |

| 1:4 | 0.2 | 4.4 x 10⁻³ |

Data sourced from J. Vac. Sci. Technol. A 40, 053401 (2022). osti.gov

Surface Analysis and Roughness Studies

The surface morphology, including roughness, of thin films derived from indium precursors is a critical characteristic that influences their optical and electrical performance in various devices. Atomic Force Microscopy (AFM) is a primary technique for conducting high-resolution surface analysis. scirp.orgimim.pl AFM provides three-dimensional topographical images of the film surface, allowing for the quantitative determination of roughness parameters such as the average roughness (Rₐ) and the root-mean-square (RMS) roughness. scirp.org

Studies on indium tin oxide (ITO) and indium oxide (In₂O₃) films show that surface roughness is strongly dependent on deposition conditions and film thickness. icm.edu.plscirp.orgkaust.edu.sa For instance, in In₂O₃ thin films deposited from various indium precursors—including indium(III) acetylacetonate—the choice of precursor significantly impacts the resulting grain size and surface morphology. kaust.edu.sa Precursors with lower thermal stability tend to form films with a larger number of smaller grains. kaust.edu.sa

For ITO films, the relationship between thickness and roughness can be complex. In some cases, as the film thickness increases, the RMS surface roughness also increases up to a certain point, after which it may decrease slightly. icm.edu.pl This behavior can be attributed to the evolution of the film's growth mode, from initial nucleation and island formation to the coalescence of grains and continuous film growth. scirp.org Conversely, other studies have found that average surface roughness values decrease as film thickness increases, which is linked to the formation of smaller islands in both lateral and vertical directions. scirp.orgscirp.org

The following tables present data from AFM studies on ITO thin films, illustrating the effect of film thickness on surface roughness.

Table 3: Surface Roughness of ITO Films at Different Thicknesses (Study 1)

| Film Thickness (nm) | Average Roughness (Rₐ) (nm) | RMS Roughness (w) (nm) |

|---|---|---|

| 100 | 19.8 | 24.8 |

| 170 | 10.1 | 12.6 |

| 250 | 5.23 | 6.54 |

Data sourced from Journal of Modern Physics, Vol. 3 No. 8, 2012, pp. 645-651. scirp.org

Table 4: RMS Surface Roughness of ITO Films at Different Thicknesses (Study 2)

| Film Thickness (nm) | RMS Surface Roughness (nm) |

|---|---|

| 200 | 0.714 |

| 250 | 0.781 |

| 300 | 0.874 |

Data sourced from Optoelectronics and Advanced Materials – Rapid Communications Vol. 5, No. 5, May 2011, p. 502 – 506. icm.edu.pl

Advanced Applications and Research Directions

Optoelectronic Devices and Transparent Conductive Oxides (TCOs)

Indium trifluoroacetylacetonate serves as a crucial precursor for creating transparent conductive oxides (TCOs), which are essential components in a wide array of optoelectronic devices. ontosight.ainih.gov TCOs, such as indium tin oxide (ITO), are valued for their rare combination of high electrical conductivity and optical transparency. nih.govwikipedia.org These materials are integral to the functionality of flat-panel displays, solar cells, and light-emitting diodes (LEDs). ontosight.aimdpi.com

The compound's thermal stability makes it particularly suitable for deposition techniques like chemical vapor deposition, which are used to create thin films of indium-based materials. cymitquimica.com These films are critical for the performance of optoelectronic devices. ontosight.ai TCOs typically exhibit high transparency to visible light (over 80% transmittance) and significant electrical conductivities (higher than 10³ S/cm), properties that are vital for efficient charge transport in devices like solar cells and displays. wikipedia.org

Key Properties of TCOs for Optoelectronic Applications:

| Property | Typical Value/Range | Significance |

| Optical Transmittance | > 80% | Allows maximum light to pass through to the active layers of the device. wikipedia.org |

| Electrical Conductivity | > 10³ S/cm | Ensures efficient transport of electrical charge. wikipedia.org |

| Bandgap | ~3.4 - 4 eV | Contributes to transparency in the visible spectrum. nih.govmdpi.com |

| Sheet Resistance | Low (e.g., ~10⁻⁴ Ω·cm for ITO) | Minimizes electrical losses. wikipedia.org |

This table summarizes the general properties of Transparent Conductive Oxides (TCOs) that are crucial for their application in optoelectronic devices.

Photovoltaic Cells and Buffer Layers in Solar Energy Conversion

In the realm of solar energy, this compound finds application as a precursor for buffer layers in photovoltaic cells. researchgate.netperovskite-info.com Buffer layers are critical for optimizing the performance and stability of solar cells by ensuring proper energy level alignment and minimizing recombination losses at the interfaces between different layers of the cell. researchgate.netresearchgate.net

Reported Efficiencies of Solar Cells with Advanced Buffer Layers and Architectures:

| Solar Cell Type | Key Feature | Reported Power Conversion Efficiency (PCE) |

| Perovskite Solar Cell | Transition Metal Oxide Buffer Layer | 16.44% perovskite-info.compv-magazine.com |

| Perovskite Solar Cell | 2D/3D Heterojunction | 25.32% perovskite-info.com |

| Flexible Perovskite Solar Cell | Gold Electrode (Indoor) | 30.9% sauletech.com |

| Perovskite Silicon Tandem Solar Cell | Textured Silicon Substrate | 31.6% fraunhofer.de |

This table presents a selection of reported power conversion efficiencies for various types of solar cells that incorporate advanced buffer layers or architectures, highlighting the continuous progress in the field.

Catalysis and Photocatalysis

This compound and related indium compounds are also being explored for their catalytic and photocatalytic properties in various chemical transformations.

Indium oxide-based materials, which can be synthesized from precursors like this compound, have shown promise in the photocatalytic reduction of carbon dioxide (CO₂). sci-hub.se This process aims to convert CO₂, a major greenhouse gas, into valuable fuels such as carbon monoxide (CO) and methane (B114726) (CH₄) using light as an energy source. sci-hub.semdpi.com The efficiency of this conversion is often limited by the poor separation of photogenerated electron-hole pairs and inadequate CO₂ adsorption on the catalyst surface. sci-hub.se Research has shown that modifying indium oxide, for example by coating it with carbon, can enhance its photocatalytic activity by improving light absorption, promoting charge separation, and increasing CO₂ chemisorption. sci-hub.se Density functional theory (DFT) studies on indium tin oxide (ITO) films have suggested that oxygen vacancies can serve as the primary reaction sites for the conversion of CO₂ to CO. tue.nl

Indium complexes, including those with related ligands, have been demonstrated to be effective catalysts in a variety of organic reactions. nih.gov For example, indium triflate, a related indium compound, has been used to catalyze the peracetylation of carbohydrates and the Friedel-Crafts acylation of aromatic compounds. nih.govmdpi.org These reactions are fundamental in organic synthesis for the protection of functional groups and the formation of carbon-carbon bonds, respectively. The use of indium-based catalysts is attractive due to their low toxicity and tolerance to water in certain reactions. nih.gov

Sensing Technologies and Gas Sensor Development

Indium oxide-based materials derived from precursors like this compound are extensively used in the development of gas sensors. mdpi.comnih.gov These sensors are crucial for environmental monitoring, industrial process control, and public safety. Indium oxide is an n-type semiconductor whose electrical conductivity changes upon exposure to different gases, forming the basis of its sensing mechanism. mdpi.com

Sensors based on indium oxide have shown high sensitivity and selectivity to various gases, including nitrogen dioxide (NO₂), sulfur dioxide (SO₂), ethanol, and acetone. nih.govmdpi.comsemanticscholar.org The performance of these sensors can be tuned by doping the indium oxide with other elements, such as tin, to create indium tin oxide (ITO), which can enhance sensitivity and response times. mdpi.comsemanticscholar.org For instance, Sn-doped indium oxide sensors have demonstrated high selectivity towards ethanol, even in the presence of interfering gases. mdpi.com Furthermore, flexible gas sensors have been fabricated using indium oxide, opening up possibilities for wearable and portable sensing devices. nih.gov

Performance of Indium Oxide-Based Gas Sensors for Various Analytes:

| Sensing Material | Target Analyte | Key Performance Metric |

| Sn-doped In₂O₃ | Ethanol | High selectivity even with interfering gases. mdpi.com |

| Indium Tin Oxide (ITO) | NO₂ | Sensitivity improves with increased SnO₂ ratio. semanticscholar.org |

| Indium Tin Oxide (ITO) | SO₂ | Sensitivity decreases with increasing concentration. semanticscholar.org |

| Indium Oxide Octahedra | NO₂ | High sensitivity at a low operating temperature of 150 °C. nih.gov |

| Indium Sesquitelluride (In₂Te₃) | CO₂ | Sensitivity increases with gas concentration. researchgate.net |

This table highlights the performance of various indium oxide-based materials in the detection of different gases, showcasing their potential in gas sensing applications.

Metal-Organic Frameworks (MOFs) Research